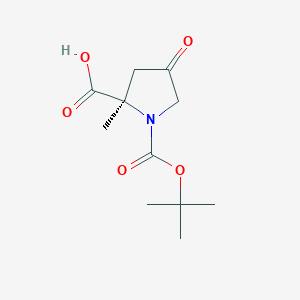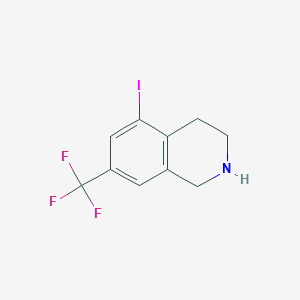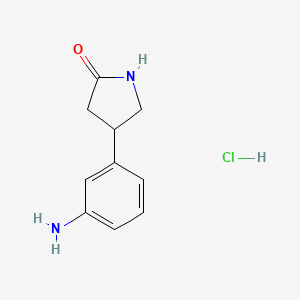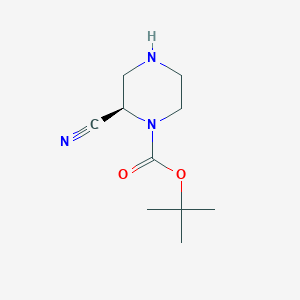![molecular formula C13H18N4O2 B1398588 2-(3H-咪唑并[4,5-b]吡啶-2-基)乙基氨基甲酸叔丁酯 CAS No. 1269293-39-1](/img/structure/B1398588.png)
2-(3H-咪唑并[4,5-b]吡啶-2-基)乙基氨基甲酸叔丁酯
描述
Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions . They have been found to have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . They have been used in various drugs and have shown potential in cancer therapy .
Synthesis Analysis
Imidazo[4,5-b]pyridine derivatives have been synthesized and subjected to activity assessment in vitro and in vivo . A new series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as Src family kinase inhibitors .
Molecular Structure Analysis
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations . They consist of an imidazole ring fused with a pyridine moiety .
Chemical Reactions Analysis
Imidazo[4,5-b]pyridine derivatives have been synthesized using various catalysts . They have been developed mostly on the basis of metal-catalyzed reactions and functionalizations .
科学研究应用
分子对接与动力学
该化合物已被用于分子对接研究,以了解其与生物靶标的结合相互作用。 此类研究对于药物发现和开发至关重要,尤其是在识别潜在的抗真菌剂方面 .
药理学潜力
包括该化合物在内的咪唑并[4,5-b]吡啶衍生物在药理学方面显示出前景。 它们已被研究用于其通过磷酸化激活核因子κB轻链增强子激活B细胞(NF-κB)的潜力,这是炎症和免疫中的关键途径 .
抗真菌应用
研究探索了该化合物的抗真菌作用,尤其是针对念珠菌属,鉴于人们对真菌感染和耐药性日益关注,这一点很重要 .
材料科学
这些衍生物因其独特的性质正在被研究用于材料科学,这可能导致光电器件和传感器领域的创新 .
抗癌研究
最近的研究表明,咪唑并[4,5-b]吡啶衍生物具有抗癌活性,可能有助于开发针对各种癌症类型的更有效药物 .
合成化学
该化合物在合成化学中也很重要,它是创建更复杂分子的结构单元。 其合成涉及钯催化的酰胺偶联反应,这对于构建不同的化学文库很有价值 .
发光特性
由于这些化合物具有发光特性,因此它们被用于共聚焦显微镜和成像,有助于需要在分子水平上进行可视化的生物学研究 .
生物活性设计
基于该化合物核心结构的新型衍生物的设计和合成正在进行中,以研究它们的生物活性。 这包括研究不同取代基对化合物药理学性质的影响 .
每个应用领域都提供了丰富的研究领域,并有可能实现重大的科学进步。
新型N-(叔丁基)-2-(吡啶-2-基)咪唑并[1,2-a]吡啶-3-胺衍生物的抗真菌作用 咪唑并[4,5-b]吡啶的药理学潜力和合成方法 新型N-(叔丁基)-2-(吡啶-2-基)咪唑并[1,2-a]吡啶-3-胺衍生物的抗真菌作用 咪唑并[1,5-a]吡啶衍生物:有用、发光和多功能 咪唑并吡啶家族:多功能 新型亚氨基香豆素咪唑并[4,5-b]吡啶衍生物:设计
作用机制
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the permeability and fluidity of the fungal cell membrane, ultimately leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the action of CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption can lead to the accumulation of toxic intermediates and a deficiency of ergosterol, causing detrimental effects on the fungal cell membrane .
Pharmacokinetics
In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
生化分析
Biochemical Properties
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of Sterol 14-alpha demethylase (CYP51), an enzyme involved in ergosterol biosynthesis in yeast cells . This interaction leads to the inhibition of ergosterol formation, which is crucial for maintaining the integrity of the fungal cell membrane . Additionally, tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exhibits binding interactions with other biomolecules, contributing to its diverse biochemical properties.
Cellular Effects
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the formation of yeast to mold transition in Candida spp., a process essential for fungal pathogenicity . This compound also impacts gene expression by modulating the activity of transcription factors involved in ergosterol biosynthesis . Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in the biosynthetic pathways.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate involves several key interactions at the molecular level. It binds to the active site of Sterol 14-alpha demethylase (CYP51), inhibiting its enzymatic activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical step in the ergosterol biosynthesis pathway . Additionally, tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate may interact with other biomolecules, leading to changes in gene expression and enzyme activity . These molecular interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate can have sustained effects on cellular function, including prolonged inhibition of ergosterol biosynthesis and disruption of fungal cell membrane integrity .
Dosage Effects in Animal Models
The effects of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate vary with different dosages in animal models. At lower doses, the compound exhibits potent antifungal activity with minimal adverse effects . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in ergosterol biosynthesis, including Sterol 14-alpha demethylase (CYP51) . This interaction leads to the inhibition of ergosterol formation, affecting the overall metabolic flux and metabolite levels in fungal cells . Additionally, the compound may influence other metabolic pathways, contributing to its broad-spectrum antifungal activity .
Transport and Distribution
The transport and distribution of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate within cells and tissues are mediated by various transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites . It may also interact with specific binding proteins that facilitate its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s efficacy and distribution within the organism.
Subcellular Localization
Tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with Sterol 14-alpha demethylase (CYP51) and other enzymes involved in ergosterol biosynthesis . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The subcellular localization of tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate is essential for its biochemical and cellular effects.
属性
IUPAC Name |
tert-butyl N-[2-(1H-imidazo[4,5-b]pyridin-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)15-8-6-10-16-9-5-4-7-14-11(9)17-10/h4-5,7H,6,8H2,1-3H3,(H,15,18)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWUTFHHVXNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC2=C(N1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)



![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)
